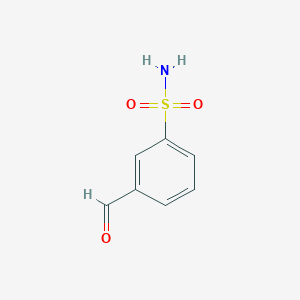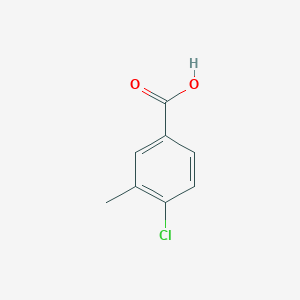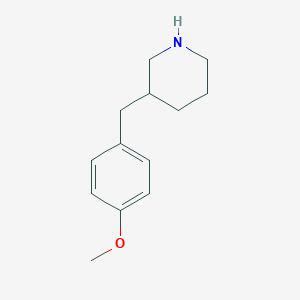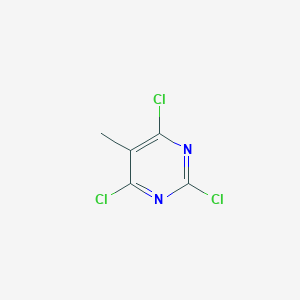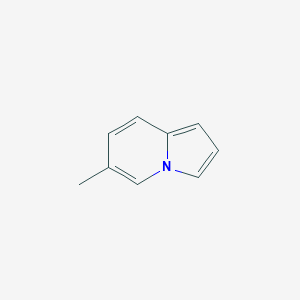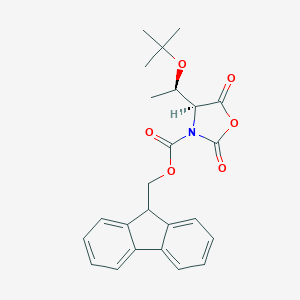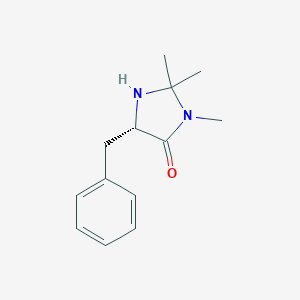
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one
Descripción general
Descripción
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one, also known as (5S)-5-benzyl-2-imidazolidinone, is a versatile organic compound that has been used in a variety of research applications. It is a highly stable, colorless solid which is soluble in organic solvents and water. It has a variety of applications in organic synthesis, as a ligand in coordination chemistry, and in the synthesis of drugs, agrochemicals, and other materials. It has also been used as a catalyst in the synthesis of polymers, and in the preparation of pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis Methods
- Synthesis Approach : An efficient method for the synthesis of 5-benzyl-2,2,3-trimethylimidazolidine-4-thione, derived from (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, has been developed using P2S5/Al2O3 in toluene, yielding high product under mild conditions (Liang Xian-rui, 2009).
Chiral Auxiliary Applications
- Asymmetric Reduction : this compound acts as a highly effective chiral auxiliary in the asymmetric reduction of α-oxo amides, achieving 90–100% diastereoselectivity (Solodin et al., 1990).
Pharmacological Applications
- Angiotensin II Receptor Antagonists : Benzimidazole derivatives, including those synthesized from key intermediates like this compound, have been evaluated for angiotensin II receptor antagonistic activities, showing high affinity for the AT1 receptor and inhibitory effects on the AII-induced pressor response (Kohara et al., 1996).
- Protein Tyrosine Phosphatase 1B Inhibition : New derivatives, including 4-thiazolidinone analogues, have shown potent inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic disorders and inflammatory signaling, suggesting potential therapeutic applications (Ottanà et al., 2017).
- Anticancer Agents : Benzimidazole derivatives, synthesized with triazolo-thiadiazoles and triazolo-thiadiazines, have shown broad-spectrum anticancer activity, with some compounds demonstrating significant growth inhibition against specific cancer cell lines (Husain et al., 2013).
Antimicrobial Applications
- Antimicrobial Activity : Certain benzimidazole derivatives, synthesized using this compound, have demonstrated antimicrobial activities against various test organisms, including Escherichia coli, Pseudomonas aureginosa, and Candida albicans (Isik et al., 2020).
Anti-Inflammatory Applications
- Anti-Inflammatory Drugs : Benzimidazole derivatives have shown potential as new anti-inflammatory drugs, with the substituents on the benzimidazole ring playing a significant role in their activity (Veerasamy et al., 2021).
Structural and Molecular Studies
- Structural Diversity Analysis : Studies on the structural diversity in imidazolidinone organocatalysts, including variants of this compound, have been conducted using synchrotron and computational methods, offering insights into their conformational properties (Burley et al., 2008).
Propiedades
IUPAC Name |
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACYWOJLWBDSHG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431059 | |
| Record name | UNII-3G16ZWT15K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132278-63-8 | |
| Record name | 5-Benzyl-2,2,3-trimethylimidazolidin-4-one, (5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132278638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-3G16ZWT15K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BENZYL-2,2,3-TRIMETHYLIMIDAZOLIDIN-4-ONE, (5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G16ZWT15K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one enable asymmetric synthesis, specifically in the reduction of α-oxo amides?
A: this compound functions as a chiral auxiliary, effectively controlling the stereochemistry during the reduction of α-oxo amides. [] This is achieved by forming a temporary chiral intermediate with the substrate (α-oxo amide). This complex creates a sterically hindered environment, favoring hydride attack from a specific direction and resulting in high diastereoselectivity (90-100%) during the reduction. [] Essentially, the auxiliary forces the reaction to preferentially form one enantiomer over the other.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







